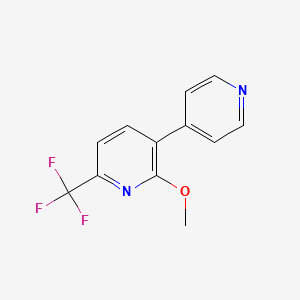

2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine

Overview

Description

2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is a pyridine derivative featuring three distinct substituents:

- Methoxy group (-OCH₃) at position 2.

- Pyridin-4-yl group (a pyridine ring attached via its 4-position) at position 3.

- Trifluoromethyl group (-CF₃) at position 5.

This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridin-4-yl group may facilitate π-π stacking or hydrogen bonding in biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The pyridin-4-yl group can be reduced to a piperidine derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 2-formyl-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine.

Reduction: Formation of 2-methoxy-3-(piperidin-4-yl)-6-(trifluoromethyl)pyridine.

Substitution: Formation of derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

Chemistry

2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Biology

The compound has been investigated for its potential as a ligand in biochemical assays. It can interact with specific biological targets, modulating enzyme activity or receptor function, which is crucial for drug discovery and development .

Medicine

Research has explored its therapeutic properties, particularly:

- Anti-inflammatory Activity : Potential to reduce inflammation through modulation of immune responses.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Industry

Utilized in the development of advanced materials with specific electronic properties, particularly in organic electronics and photonics due to its electron-withdrawing trifluoromethyl group that enhances stability and performance .

Case Studies

- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

- Anticancer Research : In vitro studies showed that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Methoxy vs. Other Alkoxy Groups

- 2-Ethoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine :

Replacing methoxy with ethoxy increases steric bulk and slightly reduces electron-donating effects. Ethoxy-substituted analogs (e.g., from ) show altered solubility profiles but retain bioactivity in PDE4 inhibition assays .

Pyridin-4-yl vs. Other Aryl/Heteroaryl Groups

- This analog shows a 10-fold higher PDE4B inhibitory activity (IC₅₀ = 0.0075 μM) compared to methoxy derivatives .

- 2-(3-Chlorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)pyridine ():

Replacing pyridin-4-yl with chlorophenyl groups reduces solubility (logP increases by ~1.2) but enhances aromatic stacking in hydrophobic enzyme pockets .

Trifluoromethyl Position and Isosteres

- 6-(Trifluoromethoxy)pyridin-3-amine ():

Replacing -CF₃ with -OCF₃ at position 6 decreases metabolic stability (t₁/₂ reduced by 30% in liver microsomes) but improves water solubility . - 3-Amino-2-methoxy-6-(trifluoromethyl)pyridine (): Adding an amino group at position 3 introduces a hydrogen-bond donor, enhancing kinase inhibition potency (IC₅₀ = 0.0034 μM in PDE4B assays) .

Physicochemical Properties

Biological Activity

2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound notable for its potential biological activities. Its unique structure, which includes a trifluoromethyl group, methoxy group, and pyridinyl substituent, contributes to its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C12H9F3N2O

- Molecular Weight : 254.21 g/mol

- CAS Number : 1214336-08-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's stability and metabolic resistance, making it a candidate for further pharmacological exploration .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

-

Cytotoxicity Against Tumor Cell Lines :

- The compound has shown promising results in inhibiting the growth of several cancer cell lines. For instance, it exhibited significant cytotoxic effects on hematologic tumor cell lines such as K-562 (chronic myeloid leukemia) and HL-60 (acute promyelocytic leukemia) with IC50 values in the micromolar range .

- In a comparative study, derivatives of similar compounds were evaluated, revealing that modifications in the structure could enhance selectivity and potency against specific cancer types.

- Selectivity Index :

Antiparasitic Activity

The compound has also been explored for its antiparasitic properties. Studies indicate that structural modifications can significantly affect its efficacy against parasites, with some derivatives showing enhanced activity compared to their parent compounds. For example, analogs incorporating pyridyl groups demonstrated varying degrees of activity against malaria parasites .

Study 1: Anticancer Efficacy

A study published in Molecules evaluated the cytotoxicity of various derivatives of pyridine-based compounds, including this compound. The results indicated that certain modifications led to improved IC50 values in breast cancer cell lines (MCF7), with some derivatives achieving IC50 values as low as 0.59 µM .

Study 2: Antiparasitic Properties

Research focused on the optimization of dihydroquinazolinone compounds revealed that incorporating trifluoromethyl groups significantly enhanced antiparasitic activity. This suggests that similar modifications in this compound could yield potent antiparasitic agents .

Data Tables

| Compound | Target Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | K-562 | 1.00 ± 0.42 | >25 |

| Derivative A | MCF7 | 0.59 ± 0.00 | >20 |

| Derivative B | HL60 | 1.05 ± 0.64 | >15 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Fluorination/Trifluoromethylation : Use of fluorinating agents (e.g., KF in DMSO) or trifluoromethyl sources (e.g., CF₃Cu) under controlled temperatures (80–120°C) to introduce fluorine or CF₃ groups .

- Methoxy Group Introduction : Methoxylation via nucleophilic substitution with NaOMe/MeOH at the 2-position, requiring anhydrous conditions to avoid hydrolysis .

- Pyridin-4-yl Coupling : Suzuki-Miyaura cross-coupling with pyridin-4-yl boronic esters, catalyzed by Pd(PPh₃)₄ in THF/Na₂CO₃ at reflux .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., DMSO for fluorination, THF for coupling) to enhance yield .

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

- NMR Spectroscopy : ¹⁹F NMR is essential to confirm trifluoromethyl group integrity; ¹H/¹³C NMR resolves methoxy and pyridyl substituents .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₀F₃N₂O: 283.07) .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

| Technique | Purpose | Reference |

|---|---|---|

| ¹⁹F NMR | Confirm CF₃ group position and stability | |

| HPLC-PDA | Quantify purity and detect impurities | |

| X-ray Crystallography | Resolve stereochemistry (if crystallizable) |

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential acute toxicity (H301/H311) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during fluorination) .

- Waste Disposal : Neutralize acidic residues (e.g., quench with NaHCO₃) before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Software Tools : Use SHELXL for refinement ( details its application for small-molecule crystallography). Key parameters:

- Challenges : Bulky trifluoromethyl groups may hinder crystallization. Co-crystallization with acetic acid or ethanol often improves crystal quality .

Q. How do structural modifications (e.g., substituent positioning) influence bioactivity?

- Case Study : In P2X7 antagonists ( ), replacing a phenyl group with pyridin-4-yl improved solubility (compound 35: ED₅₀ = 0.07 mg/kg) due to enhanced hydrogen bonding.

- Methodology :

| Modification | Impact on Bioactivity | Reference |

|---|---|---|

| Pyridin-4-yl at position 3 | Enhances solubility and target affinity | |

| CF₃ vs. Cl at position 6 | Increases metabolic stability |

Q. How should researchers address contradictory data in reactivity or solubility studies?

- Root Causes :

- Resolution Strategies :

Q. What computational methods predict the compound’s physicochemical properties?

- LogP Calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration).

- pKa Prediction : SPARC online tool models acidity/basicity of pyridyl and methoxy groups .

- DFT Studies : Gaussian 16 optimizes geometry and calculates electrostatic potential surfaces for reactivity insights .

Q. How can researchers design analogs to improve metabolic stability?

Properties

IUPAC Name |

2-methoxy-3-pyridin-4-yl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c1-18-11-9(8-4-6-16-7-5-8)2-3-10(17-11)12(13,14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNHQLNSVPWJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252698 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)-3,4′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214336-08-9 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)-3,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214336-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)-3,4′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.